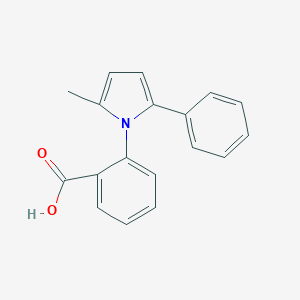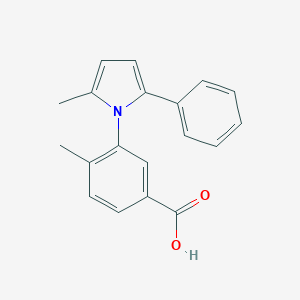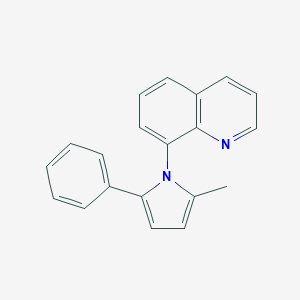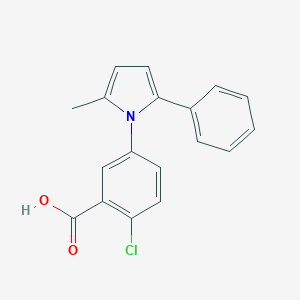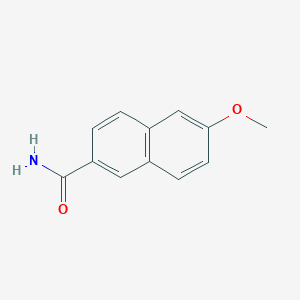
6-Methoxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-naphthamide is a chemical compound that belongs to the class of naphthalene derivativesThis compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
The primary target of 6-Methoxynaphthalene-2-carboxamide is P-glycoprotein (Pgp) . Pgp is a membrane protein involved in effluxing cytotoxic agents from cells . It plays a crucial role in multidrug resistance, which can severely impair effective cancer chemotherapy .
Mode of Action
6-Methoxynaphthalene-2-carboxamide acts as a chemosensitizer or resistance reversal agent . It interacts with Pgp, inhibiting its function and thereby preventing the efflux of cytotoxic agents from cancer cells . This enhances the effectiveness of chemotherapy by increasing the intracellular concentration of cytotoxic drugs .
Biochemical Pathways
It is known that the compound interferes with the function of pgp, which is involved in the efflux of various substances, including cytotoxic agents, across the cell membrane . By inhibiting Pgp, 6-Methoxynaphthalene-2-carboxamide disrupts this efflux mechanism, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It has been shown that the compound is non-toxic at lower doses (20 μg/ml) and effectively reverses adriamycin resistance . At higher doses (40, 80 μg/ml), it exhibits significant cytotoxicity .
Result of Action
The primary result of 6-Methoxynaphthalene-2-carboxamide’s action is the reversal of multidrug resistance in cancer cells . By inhibiting Pgp, the compound increases the intracellular concentration of cytotoxic drugs, enhancing their effectiveness . This can lead to increased cell death and a reduction in tumor size .
Action Environment
The action of 6-Methoxynaphthalene-2-carboxamide can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the presence of other drugs that also interact with Pgp . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxynaphthalene-2-carboxamide typically involves the condensation of 6-methoxy-2-naphthoyl chloride with various amines. For example, 6-methoxy-2-naphthoyl chloride can be condensed with 3-(heteroaryl)propyl amines in chloroform at room temperature for 3-4 hours to yield N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-naphthamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the methoxy or carboxamide groups are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-Methoxy-2-naphthamide has several scientific research applications, including:
Chemosensitizing Agents: It has been studied as a potential chemosensitizing agent for cancer treatment, particularly in reversing multidrug resistance in cancer cells
Biological Studies: The compound is used in various biological studies to understand its effects on cellular processes and its potential therapeutic applications.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthoyl Chloride: A precursor in the synthesis of 6-methoxynaphthalene-2-carboxamide.
Naphthoquinones: Oxidation products of 6-methoxynaphthalene-2-carboxamide.
Dihydro Derivatives: Reduction products of 6-methoxynaphthalene-2-carboxamide.
Properties
IUPAC Name |
6-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWQUNHORXXTHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the main mechanism of action of N-substituted-6-methoxynaphthalene-2-carboxamides in cancer cells?
A1: While the exact mechanism of action isn't fully elucidated in the provided research, N-substituted-6-methoxynaphthalene-2-carboxamides have demonstrated the ability to reverse adriamycin resistance in a P388 murine lymphocytic leukemia cell line (P388/ADR) []. This suggests they might interfere with the mechanisms cancer cells use to evade the cytotoxic effects of adriamycin.
Q2: How does the structure of N-substituted-6-methoxynaphthalene-2-carboxamides relate to their activity as potential chemosensitizing agents?
A2: The research primarily focuses on synthesizing and evaluating a series of N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides []. This suggests that the researchers are investigating the impact of different heteroaryl substituents at the N-position on the biological activity of these compounds.
Q3: What are the limitations of the current research on N-substituted-6-methoxynaphthalene-2-carboxamides as chemosensitizing agents?
A3: The research primarily focuses on in vitro studies using a specific cell line []. While promising, further research is needed to:
Q4: What is the significance of studying steric factors in the context of 6-methoxynaphthalene-2-carboxamides?
A4: Research on steric factors in amide-directed metalations of N,N-dialkyl-6-methoxynaphthalene-2-carboxamides provides insights into the reactivity and potential synthetic modifications of these molecules [, ]. Understanding how steric hindrance influences reactions involving these compounds can guide the development of novel derivatives with improved pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)
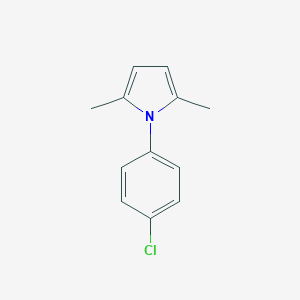
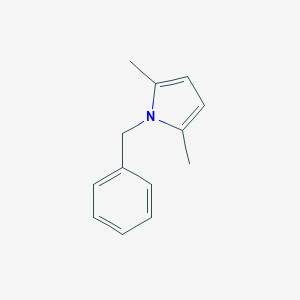
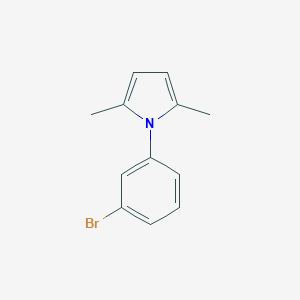
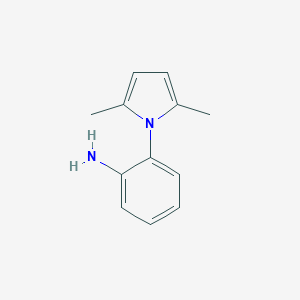
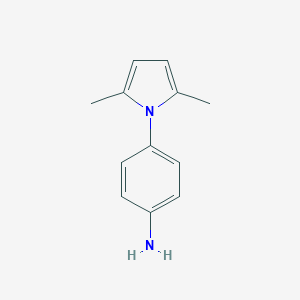
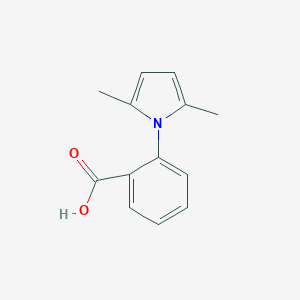
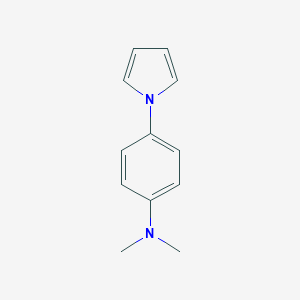
![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
